molecular formula C8H5BrF3NO2 B2678720 2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid CAS No. 50419-85-7

2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid

Cat. No. B2678720
CAS RN: 50419-85-7
M. Wt: 284.032
InChI Key: DQEHUKWTOSTBGZ-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid is a chemical compound with the formula C8H5BrF3NO2 . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid is complex, with a bromine atom, a trifluoromethyl group, and an amino group attached to a benzoic acid core .

Scientific Research Applications

Synthesis and Characterization in Coordination Chemistry

The compound has been used in the synthesis of a Cd(II) coordinate complex, demonstrating its utility in forming metal-ligand stoichiometry complexes with applications in coordination chemistry. The study involved diazotization and analytical techniques like FT-IR, UV-Vis, and XRD data, revealing its potential in developing materials with specific geometric structures (Jaber, Kyhoiesh, & Jawad, 2021).

Development of Potential Plant Growth Regulators

It's been used in the multi-step synthesis of derivatives for testing as potential plant growth regulators. This indicates its role in agrichemical research, particularly in the synthesis of compounds that could influence plant growth and productivity (Teitei, 1980).

Spectroscopic Studies and Biological Activity Prediction

Spectroscopic studies involving FT-IR and Raman techniques have been conducted on this compound, particularly focusing on its structural and electronic properties. These studies are essential for understanding the fundamental characteristics of the molecule, which can be crucial in predicting its biological activity and interactions with biological systems (Xavier & Joe, 2011).

Asymmetric Synthesis in Organic Chemistry

This compound has also played a role in the development of methods for asymmetric synthesis, highlighting its relevance in creating chiral compounds. These synthetic strategies are valuable in the field of organic chemistry, especially for developing pharmaceuticals and other bioactive molecules (Jiang, Qin, & Qing, 2003).

Bioconjugation Studies

Studies have shown its potential in bioconjugation, where it can be coupled to biomolecules like amino acids. This application is significant in the field of bioorganic chemistry and drug development, where creating conjugated molecules can lead to new therapeutic agents (Kuchta, Gemel, & Metzler‐Nolte, 2007).

Safety and Hazards

2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with skin .

properties

IUPAC Name

2-amino-5-bromo-3-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c9-3-1-4(7(14)15)6(13)5(2-3)8(10,11)12/h1-2H,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEHUKWTOSTBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid

CAS RN

50419-85-7
Record name 2-amino-5-bromo-3-(trifluoromethyl)benzoic acid
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